TCS OX2 29

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

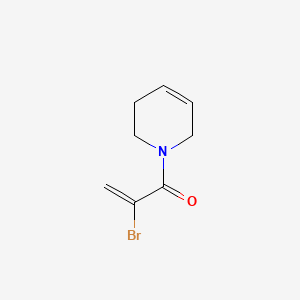

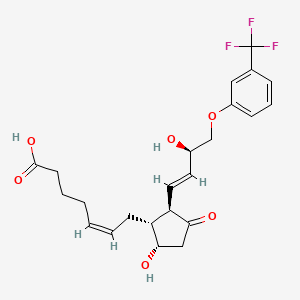

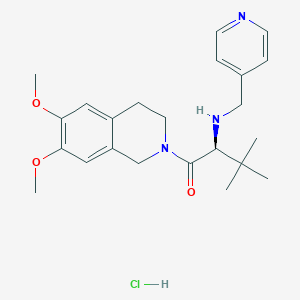

Orexin receptors R1 (OX1R) and OX2R mediate the action of the neuropeptides orexin A and orexin B. TCX-OX2-29 is an antagonist of OX2R (pKi = 7.5) that exhibits >250-fold selectivity for hOX2R compared with hOX1R (IC50s = 40 nM and >10,000 nM, respectively). It blocks the inhibitory action of orexin A on forskolin-induced cAMP formation.

Aplicaciones Científicas De Investigación

Antagonista de Orexin

TCS OX2 29 es un antagonista de orexin . Fue el primer antagonista no peptídico desarrollado que es selectivo para el subtipo de receptor de orexin OX 2 .

Selectividad para OX2 sobre OX1

Este compuesto tiene una IC 50 de 40 nM y una selectividad de alrededor de 250 veces para OX 2 sobre los receptores OX 1 . Esto significa que tiene una alta afinidad por los receptores OX 2 y puede bloquear eficazmente su actividad.

Tratamiento potencial para el insomnio

Se espera que los antagonistas de orexin sean útiles para el tratamiento del insomnio . Los antagonistas selectivos de subtipo como TCS-OX2-29 ofrecen potencialmente más especificidad de acción en comparación con los antagonistas no selectivos de orexin como el almorexant .

Inhibición de la acumulación de IP3 inducida por la orexin A

This compound inhibe la acumulación de IP3 inducida por la orexin A . Esto sugiere que puede modular las vías de señalización intracelular.

Inhibición de la fosforilación de ERK1/2

Este compuesto también inhibe la fosforilación de ERK1/2 en células CHO transfectadas con el receptor OX 2 . Esto indica que puede influir en la señalización celular y potencialmente impactar varios procesos celulares.

Elucidación de las funciones fisiológicas mediadas por Ox2R

This compound se utiliza ampliamente para dilucidar varias funciones fisiológicas mediadas por Ox2R tanto en cultivos como en ratones y ratas in vivo . Esto lo convierte en una herramienta valiosa en la investigación para comprender el papel de Ox2R en la fisiología.

Selectividad sobre una gama de receptores, canales iónicos y transportadores

This compound muestra una selectividad > 250 veces mayor para OX 2 sobre OX 1 y una gama de receptores, canales iónicos y transportadores

Mecanismo De Acción

Target of Action

TCS OX2 29, also known as (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride, is a potent and selective antagonist for the orexin receptor subtype OX2 . The primary target of this compound is the orexin-2 receptor (OX2R) .

Mode of Action

This compound interacts with its target, the OX2R, by binding to it and inhibiting its function . It has an IC50 value of 40 nM, indicating its high affinity for the OX2R . It displays around 250-fold selectivity for OX2R over the OX1 receptor .

Biochemical Pathways

Upon binding to the OX2R, this compound inhibits the accumulation of inositol trisphosphate (IP3) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in cells transfected with the OX2R . These biochemical events are part of the signaling pathways downstream of the OX2R .

Pharmacokinetics

It is known that this compound can be administered via intraperitoneal injection .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of conditioned place preference (CPP) acquisition and expression in both naïve and dependent mice . This suggests that this compound may have potential therapeutic applications in conditions related to reward and addiction .

Análisis Bioquímico

Biochemical Properties

(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride plays a significant role in biochemical reactions. It inhibits orexin A induced IP3 accumulation and ERK1/2 phosphorylation in CHO cells transfected with the orexin-2 receptor .

Molecular Mechanism

The molecular mechanism of action of (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride involves binding interactions with the orexin-2 receptor. It acts as an antagonist, inhibiting the activation of the receptor and subsequently affecting downstream signaling pathways .

Propiedades

IUPAC Name |

(2S)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3.ClH/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26;/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3;1H/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKNHFJTMINMBP-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does TCS OX2 29 interact with the orexin-2 receptor?

A1: this compound acts as a competitive antagonist at the OX2R. It binds to the receptor, preventing the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor. [, , ]

Q2: What are the downstream effects of blocking the orexin-2 receptor with this compound?

A2: Blocking OX2R with this compound disrupts orexinergic signaling. Since orexins are involved in various physiological processes like sleep/wake regulation, feeding behavior, pain modulation, and reward pathways, blocking their action can influence these processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Can you give specific examples of how this compound has been shown to modulate physiological processes in research?

A3: Studies have shown that this compound can:

- Reduce lateral hypothalamus-induced antinociception in various pain models, including acute, tonic, and inflammatory pain. [, , , , , ]

- Attenuate morphine sensitization and tolerance. [, ]

- Reduce ethanol self-administration in rats. []

- Modulate stress-induced antinociception. [, ]

Q4: Does this compound affect both orexin receptor subtypes (OX1R and OX2R)?

A4: this compound exhibits selectivity for OX2R over OX1R. While it effectively blocks OX2R, it shows significantly lower affinity for OX1R. [, , , , , , ]

Q5: Are the effects of this compound solely mediated by OX2R antagonism, or are there other potential targets?

A5: While this compound is a selective OX2R antagonist, research suggests possible interactions with other systems like the endocannabinoid system, particularly at higher doses. Further research is needed to fully characterize these potential interactions. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C24H31N3O5 • HCl. Its molecular weight is 478.0 g/mol. []

Q7: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A7: The provided research papers primarily focus on the biological activity and pharmacological effects of this compound. Information on its material compatibility and stability under various conditions is limited in these studies.

Q8: What is known about the pharmacokinetic properties (absorption, distribution, metabolism, excretion) of this compound?

A8: The provided research focuses primarily on the pharmacodynamic effects of this compound. Details about its pharmacokinetic properties are limited within these studies.

Q9: What types of in vitro and in vivo models have been used to study this compound?

A9: this compound has been studied in a variety of in vivo models, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)